molecular formula C6H11ClO3S B6180617 oxepane-4-sulfonyl chloride CAS No. 1465189-77-8

oxepane-4-sulfonyl chloride

Cat. No.: B6180617
CAS No.: 1465189-77-8
M. Wt: 198.67 g/mol
InChI Key: LRPMTTMFXZOIGB-UHFFFAOYSA-N
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Description

Oxepane-4-sulfonyl chloride (CAS 1465189-77-8) is a specialized seven-membered oxepane heterocycle functionalized with a reactive sulfonyl chloride group. This configuration makes it a valuable sulfonylating intermediate in organic and medicinal chemistry, particularly for introducing the oxepane scaffold into target molecules. With the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol, it is characterized by its structure, which can be represented by the SMILES string O=S(C1CCOCCC1)(Cl)=O . In research applications, this compound is primarily used as a key building block for the synthesis of more complex molecules. The reactive sulfonyl chloride group allows it to undergo facile nucleophilic substitution reactions with amines to form sulfonamides, a common pharmacophore in drug discovery. This reactivity is analogous to that of other sulfonyl chlorides used in the synthesis of active pharmaceutical ingredients (APIs), where they can appear as process-related impurities that require stringent analytical control at trace levels . Researchers value this reagent for exploring structure-activity relationships and for introducing novel ring systems into compound libraries. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This product is classified as a hazardous chemical (GHS Category 8), with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate precautions must be taken, including the use of personal protective equipment and working in a well-ventilated area .

Properties

CAS No.

1465189-77-8

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

oxepane-4-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2

InChI Key

LRPMTTMFXZOIGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Oxone-Mediated Oxidative Halogenation

A scalable and environmentally benign method utilizes Oxone® (2KHSO₅·KHSO₄·K₂SO₄) with potassium chloride (KCl) or bromide (KBr) to convert thiols or disulfides directly to sulfonyl chlorides/bromides in water. For oxepane-4-sulfonyl chloride, the synthesis would involve:

  • Oxidation of Thiols : Treating oxepane-4-thiol with Oxone (2.5 equiv) and KCl (1.0 equiv) in aqueous medium at room temperature.

  • Mechanistic Pathway :

    • Initial oxidation of thiol to disulfide via hypohalous acid (HOCl) generated in situ.

    • Further oxidation of disulfide to sulfonyl chloride through intermediates like RS(O)-S(O)R and RSO₂-SR.

This method achieves >90% yields for aromatic and aliphatic sulfonyl chlorides within 10–20 minutes, attributed to the high oxidative power of Oxone and the aqueous solvent system. Key advantages include:

  • Elimination of hazardous chlorinating agents (e.g., SOCl₂).

  • Room-temperature conditions, reducing energy consumption.

  • Water as a green solvent, enhancing sustainability.

Mechanistic Insights

Chlorination of Sulfonic Acids

The reaction proceeds via nucleophilic acyl substitution, where the chlorinating agent (e.g., SOCl₂) activates the sulfonic acid’s hydroxyl group, facilitating chloride displacement. The mechanism involves:

RSO3H+SOCl2RSO2OCl+HClRSO2Cl+SO2\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{O}^- \text{Cl}^- + \text{HCl} \rightarrow \text{RSO}2\text{Cl} + \text{SO}_2

Side products like HCl and SO₂ are gaseous, simplifying purification.

Oxone-KCl System

The Oxone-mediated method operates through a radical pathway:

  • HOCl Generation :

    HSO5+Cl+H+HOCl+HSO4\text{HSO}_5^- + \text{Cl}^- + \text{H}^+ \rightarrow \text{HOCl} + \text{HSO}_4^-
  • Thiol Oxidation :

    2RSH+HOClRSSR+HCl+H2O2 \text{RSH} + \text{HOCl} \rightarrow \text{RSSR} + \text{HCl} + \text{H}_2\text{O}
  • Disulfide to Sulfonyl Chloride :

    RSSR+2HOCl2RSO2Cl+2HCl\text{RSSR} + 2 \text{HOCl} \rightarrow 2 \text{RSO}_2\text{Cl} + 2 \text{HCl}

Copper catalysts (e.g., CuCl) may accelerate sulfur-oxygen bond formation.

Comparative Analysis of Methods

Method Reagents Conditions Yield (Analogues) Advantages Limitations
Chlorination of Sulfonic AcidsSOCl₂, PCl₅Reflux, 4–6 h>90%High yields; established protocolHazardous reagents; SO₂ emissions
Diazotization-ChlorosulfonationNaNO₂, HCl, CuCl-10°C to 0°C, 1–2 h60–75%Applicable to aromatic substratesLow temps required; multi-step
Oxone-KCl OxidationOxone, KCl, H₂ORT, 10–20 min89–98%Green chemistry; rapid; scalableLimited to thiol/disulfide precursors

Chemical Reactions Analysis

Types of Reactions

Oxepane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

Synthetic Applications

Oxepane-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Its structure allows for the introduction of sulfonyl groups into various organic frameworks, facilitating the formation of sulfonamides and other functionalized compounds.

Synthesis of Sulfonamides

Sulfonyl chlorides are critical precursors in synthesizing sulfonamides, which are important in pharmaceuticals. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride, resulting in sulfonamide formation. This compound can enhance the reactivity of amines due to the electron-withdrawing nature of the sulfonyl group, thus improving yields and reaction rates .

Chromoselective Synthesis

Recent advancements have shown that this compound can be utilized in chromoselective photocatalysis for synthesizing various sulfonyl derivatives. For instance, under blue light irradiation, it has been demonstrated that sulfonyl chlorides can be produced selectively from thioacetates, showcasing the compound's utility in developing new synthetic pathways .

Organophosphorus-Catalyzed Reactions

This compound has been employed in organophosphorus-catalyzed reactions for deoxygenation processes. This method allows for the generation of reactive sulfur-based electrophiles through a catalytic cycle involving phosphines, which can lead to diverse products such as trifluoromethyl and perfluoroalkyl derivatives . This application highlights its role in enhancing the reactivity and functionalization of organosulfur compounds.

Biological Applications

The biological relevance of this compound is primarily linked to its role as a precursor for bioactive compounds.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. By utilizing this compound to synthesize novel sulfonamide compounds, researchers have been able to explore new antimicrobial agents with improved efficacy against resistant strains .

Anticancer Research

Sulfonamide derivatives are also being investigated for their potential anticancer activities. The ability to modify the oxepane structure allows for fine-tuning of biological activity, making it a valuable scaffold in drug discovery efforts targeting cancer cells .

Synthesis of Bioactive Compounds

A notable case study involved using this compound to synthesize a series of polyoxygenated oxepanes with potential bioactive properties. Researchers utilized ring-expansion methods to create complex structures that demonstrated promising biological activities .

Development of New Antimicrobials

In another study, this compound was reacted with various amines to yield new sulfonamide derivatives that were tested against multiple bacterial strains. The results indicated enhanced activity compared to traditional sulfonamides, demonstrating the compound's potential in developing next-generation antibiotics .

Mechanism of Action

The mechanism of action of oxepane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonic acid, or thiol derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Reactivity and Stability

  • This compound exhibits moderate steric hindrance due to its seven-membered ring, which may slow nucleophilic substitution compared to smaller rings like dithiolane. However, its aliphatic nature enhances electrophilicity at the sulfur center compared to aromatic analogues .
  • The dual sulfur atoms may also influence electron distribution, altering solubility and stability .
  • Aromatic derivatives (e.g., 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride) benefit from resonance stabilization, reducing electrophilicity. Electron-withdrawing substituents (Cl, OH) may partially counteract this effect, enhancing reactivity at the sulfonyl group .

Key Research Findings

Steric Effects : Larger rings (e.g., oxepane) reduce reaction rates in SN2 mechanisms compared to smaller systems like dithiolane .

Electronic Effects : Aliphatic sulfonyl chlorides typically react faster with amines than aromatic analogues due to weaker resonance stabilization of the leaving group (Cl⁻) .

Solubility : this compound’s oxygenated ring may improve solubility in polar solvents relative to sulfur-containing analogues like dithiolane derivatives.

Data Inconsistencies and Limitations

  • Limited experimental data on reaction kinetics or thermodynamic properties of these compounds necessitate caution in extrapolating trends.

Biological Activity

Oxepane-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and applications, focusing on its antimicrobial and anticancer activities.

Synthesis

This compound can be synthesized through various methods involving sulfonylation reactions. The compound typically features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. Recent advancements in synthetic methodologies have improved the efficiency and yield of synthesizing oxepane derivatives, including this compound .

Antimicrobial Activity

Research indicates that oxepane derivatives exhibit moderate antibacterial activity against Gram-positive bacteria. For instance, a study demonstrated that compounds bearing a sulfonyl group showed significant inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Oxepane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundStreptococcus pneumoniae16 µg/mL

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer activity. A study reported that derivatives containing the oxepane ring structure exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Table 2: Anticancer Activity of Oxepane Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA5490.17
This compoundMDA-MB-2310.05
This compoundHeLa0.07

Case Studies

  • Antimicrobial Evaluation : A study focused on the synthesis of various oxepane derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with a sulfonyl group significantly inhibited bacterial growth compared to controls .
  • Cytotoxicity Assay : Another research effort involved testing oxepane derivatives against several cancer cell lines using MTT assays. The findings highlighted that modifications to the sulfonyl group could enhance cytotoxicity, suggesting a structure-activity relationship worth exploring further .

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